[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Description
[(2S)-1-(Benzenesulfonyl)pyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a benzenesulfonyl group at the 1-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring. The (2S) stereochemistry confers specific spatial arrangements critical for interactions with biological targets, such as enzymes or receptors. The benzenesulfonyl moiety introduces strong electron-withdrawing properties, enhancing the compound’s stability and influencing its solubility and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRGQWKLTZSRAY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122030-80-2 | |
| Record name | [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with benzenesulfonyl chloride under basic conditions. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and reduction steps. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, benzyl derivatives, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications across various scientific disciplines, including medicinal chemistry, biochemistry, and synthetic organic chemistry.
Medicinal Chemistry
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting carbonic anhydrase , an enzyme involved in various physiological processes such as acid-base balance and fluid secretion. Inhibition of this enzyme can be beneficial in treating conditions like glaucoma and certain types of edema.
Biochemical Studies
Research indicates that This compound can be utilized to study protein-ligand interactions and enzyme mechanisms. Its ability to bind effectively to target proteins allows for detailed investigations into the dynamics of enzymatic reactions and the development of new therapeutic agents .
Synthetic Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific functions, enhancing its utility in drug development and other applications .
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- Enzyme Inhibition Studies : Research has shown that the compound effectively inhibits carbonic anhydrase, demonstrating its potential use in treating diseases related to this enzyme's dysfunction .
- Therapeutic Applications : Investigations into the compound's pharmacological properties reveal its potential as a therapeutic agent in conditions requiring modulation of enzyme activity .
Mechanism of Action
The mechanism by which [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzenesulfonyl group distinguishes it from analogous pyrrolidine methanol derivatives:
- (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol (): Features a lipophilic 4-octylphenyl substituent instead of benzenesulfonyl. The octyl chain enhances membrane permeability but reduces polarity, leading to stronger cytotoxic activity (32% CD98 inhibition at 2.5 µM) compared to phenothiazine hybrids .
- [(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol (): The cyclopropylmethyl group is smaller and less electron-withdrawing, resulting in lower molecular weight (C₉H₁₇NO, 155.13 g/mol) and higher synthetic yield (86%) due to reduced steric hindrance .
- [(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol (): Incorporates a benzyl group (enhancing aromatic interactions) and a methyl group at the 4-position, increasing steric bulk (C₁₃H₁₉NO, 205.3 g/mol) .
Physicochemical Properties
- Melting Points: Derivatives with aromatic substituents (e.g., benzyl or benzenesulfonyl) exhibit higher melting points due to stronger intermolecular interactions. For example, (S)-(-)-1-(2-methoxybenzoyl)-2-pyrrolidinemethanol () has a melting point of 104–107°C, comparable to the benzenesulfonyl analogue .
Data Table: Key Comparative Parameters
Biological Activity
Introduction
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a benzenesulfonyl group and a hydroxymethyl group. This unique structure confers significant biological activity, particularly as an enzyme inhibitor, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
- Pyrrolidine Ring : Provides conformational flexibility.
- Benzenesulfonyl Group : Enhances interaction with biological targets.
- Hydroxymethyl Group : Potential site for further chemical modifications.
Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits specific enzymes, notably carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. The inhibition of carbonic anhydrase can be beneficial in treating conditions such as glaucoma and metabolic disorders .
The compound's mechanism involves binding to the active site of the target enzyme, thereby preventing substrate access. This competitive inhibition is critical for its therapeutic effects.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes the structural features and potential biological activities of related compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| [(2S)-1-(methylsulfonyl)pyrrolidin-2-yl]methanol | Methylsulfonyl instead of benzenesulfonyl | Different binding affinity due to smaller size |
| [(2S)-1-(phenylsulfonyl)pyrrolidin-2-yl]ethanol | Ethanol instead of methanol | Altered solubility and bioavailability |
| (2S)-N-(benzenesulfonyl)proline | Proline instead of pyrrolidine | Different conformational dynamics affecting interaction |
Potential Uses
The biological activity of this compound suggests several therapeutic applications:
- Glaucoma Treatment : By inhibiting carbonic anhydrase, it may reduce intraocular pressure.
- Metabolic Disorders : Its enzyme-inhibiting properties could be leveraged in managing conditions like diabetes.
- Cancer Therapy : Similar compounds have shown promise in anti-cancer applications by targeting specific pathways involved in tumor growth .
Case Studies
Recent studies have documented the effects of this compound in various models:
- In Vitro Studies : Demonstrated significant inhibition of carbonic anhydrase activity in cell cultures.
- Animal Models : Preliminary results indicate potential efficacy in reducing tumor growth rates when combined with standard chemotherapy agents.
Q & A
Q. What role does the compound play in prodrug design, particularly in enhancing solubility or bioavailability?
- Methodological Answer : The benzenesulfonyl group can act as a prodrug linker, cleaved enzymatically in vivo. For instance, esterification of the methanol group with phosphates or amino acids () improves aqueous solubility. Assess hydrolysis rates in simulated biological fluids (e.g., SIF/SGF) and monitor release kinetics via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
